An In-depth Technical Guide to 2,6-Dichlorofluorobenzene: Chemical Properties, Reactivity, and Experimental Protocols
An In-depth Technical Guide to 2,6-Dichlorofluorobenzene: Chemical Properties, Reactivity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2,6-Dichlorofluorobenzene is a halogenated aromatic compound with significant applications as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Its unique substitution pattern, featuring two chlorine atoms ortho to a fluorine atom, imparts specific reactivity and physical properties that are of interest in organic synthesis. This guide provides a comprehensive overview of its chemical and physical characteristics, reactivity profile, relevant experimental protocols, and safety information.
Chemical and Physical Properties
2,6-Dichlorofluorobenzene is a solid at room temperature, appearing as a white to slightly beige or light yellow crystalline powder.[1][2] A summary of its key quantitative properties is presented in Table 1.
Table 1: Chemical and Physical Properties of 2,6-Dichlorofluorobenzene
| Property | Value | Source(s) |
| CAS Number | 2268-05-5 | [2] |
| Molecular Formula | C₆H₃Cl₂F | [2][3] |
| Molecular Weight | 164.99 g/mol | [2] |
| Melting Point | 36-40 °C | [2][4] |
| Boiling Point | 168-169 °C (at 760 mmHg) | [2][4] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Flash Point | 60.0 °C | [2] |
| Vapor Pressure | 2.1 ± 0.3 mmHg (at 25°C) | |
| Refractive Index | 1.525 | |
| LogP | 3.69 | |
| Appearance | White to light yellow powder/crystal | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2,6-Dichlorofluorobenzene.
-
¹H NMR (in CDCl₃, 399.65 MHz): The proton NMR spectrum shows signals in the aromatic region. The chemical shifts (ppm) are observed at approximately 7.32-7.28 (multiplet) and 7.05-7.00 (multiplet), corresponding to the aromatic protons.[5]
-
¹³C NMR (in CDCl₃, 100.53 MHz): The carbon NMR spectrum provides information about the carbon framework of the molecule.[5] Specific peak assignments require detailed spectral analysis.
-
Mass Spectrometry (Electron Ionization): The mass spectrum is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.[6]
Reactivity and Stability
Reactivity:
2,6-Dichlorofluorobenzene's reactivity is primarily dictated by the electronic effects of its halogen substituents. The fluorine and chlorine atoms are electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution. However, it serves as a versatile intermediate in various organic syntheses.[1] It is particularly useful in the production of complex molecules for the agrochemical and pharmaceutical industries.[1]
A key application involves nucleophilic aromatic substitution (SₙAr) reactions, where the fluorine atom can be displaced by a suitable nucleophile, a reaction facilitated by the presence of the two ortho-chlorine atoms. It is also a precursor for creating more complex substituted benzene derivatives.
Caption: General pathway for Nucleophilic Aromatic Substitution (SₙAr).
Chemical Stability:
The compound is stable under recommended storage conditions, which are typically in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[7] It is incompatible with strong oxidizing agents.[8] Hazardous decomposition products formed under fire conditions can include carbon oxides, hydrogen chloride gas, and hydrogen fluoride.[8]
Experimental Protocols
While specific, detailed industrial synthesis protocols are often proprietary, routes from common precursors have been published. A common laboratory-scale synthesis involves the diazotization of 2,6-dichloroaniline followed by a Schiemann reaction.
Example Synthesis Workflow: from 2,6-Dichloroaniline
This protocol is a representative example of a Sandmeyer-type reaction for introducing fluorine.
Caption: Workflow for the synthesis of 2,6-Dichlorofluorobenzene.
Methodology:
-
Diazotization: 2,6-Dichloroaniline is dissolved in an aqueous solution of a strong acid like hydrochloric acid or tetrafluoroboric acid. The solution is cooled to between 0 and 5 °C.[9]
-
Salt Formation: An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[9]
-
Fluorination (Schiemann Reaction): If tetrafluoroboric acid was used, the resulting diazonium tetrafluoroborate salt is isolated and gently heated. Thermal decomposition yields 2,6-dichlorofluorobenzene, nitrogen gas, and boron trifluoride.
-
Purification: The crude product is then purified, typically by extraction followed by distillation, to yield the final product.
Safety and Handling
2,6-Dichlorofluorobenzene is classified as an irritant and a flammable solid.[4] It is irritating to the eyes, respiratory system, and skin.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or eyeshields are mandatory.[8]
-
Skin Protection: Wear suitable protective gloves and clothing.[4][8]
-
Respiratory Protection: Use a dust mask (e.g., N95) or work in a well-ventilated area or under a fume hood.
Handling and Storage:
-
Keep away from heat, sparks, open flames, and other ignition sources.[7]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]
-
Ground and bond containers and receiving equipment to prevent static discharge.[7]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4][7]
-
Skin Contact: Wash off immediately with plenty of water. If irritation persists, seek medical advice.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and get medical attention.[7]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[7]
Caption: Flowchart for handling a spill or exposure incident.
Conclusion
2,6-Dichlorofluorobenzene is a key building block in organic chemistry with well-defined physical properties and predictable reactivity. Its primary utility lies in its role as an intermediate for synthesizing higher-value, complex molecules for various industries, most notably pharmaceuticals and agrochemicals. Understanding its chemical characteristics, reactivity, and proper handling procedures is essential for its safe and effective use in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2,6-Dichlorofluorobenzene | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 1,3-dichloro-2-fluorobenzene [orgspectroscopyint.blogspot.com]
- 6. 1,2-Dichloro-4-fluorobenzene [webbook.nist.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
